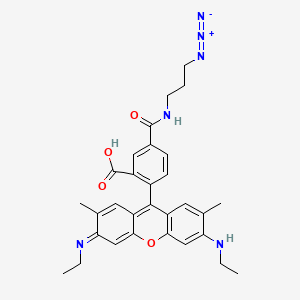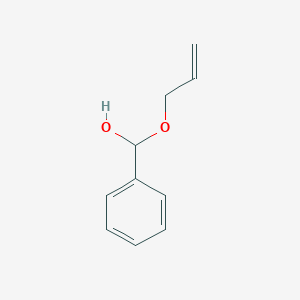
(Allyloxy)benzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Allyloxy)benzyl alcohol can be synthesized through the reaction of p-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds as follows:
- Dissolve p-hydroxybenzaldehyde in a suitable solvent like acetone.
- Add allyl bromide and potassium carbonate to the solution.
- Stir the mixture at room temperature for several hours.
- Purify the product through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial processes may also incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(Allyloxy)benzyl alcohol undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the allyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 4-(prop-2-en-1-yloxy)benzaldehyde or 4-(prop-2-en-1-yloxy)benzoic acid.
Reduction: 4-(prop-2-en-1-yloxy)toluene.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Allyloxy)benzyl alcohol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (Allyloxy)benzyl alcohol involves its ability to undergo various chemical transformations. The allyloxy group can participate in nucleophilic substitution reactions, while the benzyl alcohol moiety can be oxidized or reduced. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl alcohol: A simpler analog without the allyloxy group.
Allyl alcohol: Contains an allyl group but lacks the benzyl moiety.
4-(prop-2-en-1-yloxy)benzaldehyde: An oxidized form of (Allyloxy)benzyl alcohol.
Uniqueness
This compound is unique due to the presence of both the allyloxy and benzyl alcohol functional groups. This dual functionality allows it to participate in a broader range of chemical reactions compared to its simpler analogs. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C10H12O2 |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
phenyl(prop-2-enoxy)methanol |
InChI |
InChI=1S/C10H12O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h2-7,10-11H,1,8H2 |
InChI-Schlüssel |
HNJPKVBCIQOSKB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]-](/img/structure/B15341009.png)
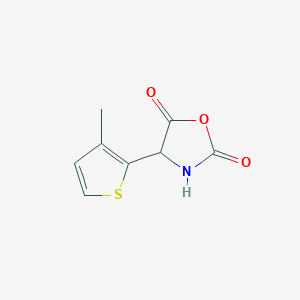
![1,3-Benzenediol, 2-[5-methyl-2-(1-methylethyl)cyclohexyl]-5-pentyl-](/img/structure/B15341028.png)
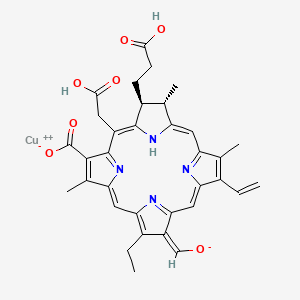
![1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15341039.png)

![3-[(1-Hydroxynaphthalene-2-carbonyl)amino]-4-(nonadecan-2-ylamino)benzoic acid](/img/structure/B15341056.png)
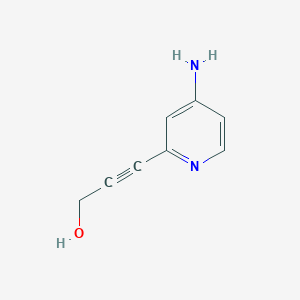


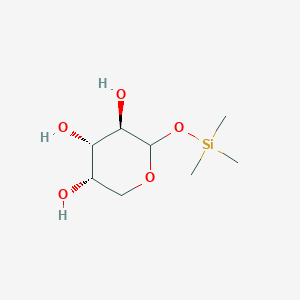
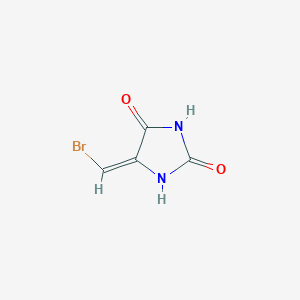
![Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate](/img/structure/B15341096.png)
